molecular formula C9H4F6OS B14678286 4,4,4-Trifluoro-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one CAS No. 35554-26-8

4,4,4-Trifluoro-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one

Cat. No.: B14678286
CAS No.: 35554-26-8
M. Wt: 274.18 g/mol
InChI Key: PLUJSFSOYSINCW-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one typically involves the reaction of thiophene derivatives with trifluoromethyl-containing reagents. Common synthetic routes may include:

    Aldol Condensation: This reaction involves the condensation of a thiophene aldehyde with a trifluoromethyl ketone under basic conditions.

    Michael Addition: This method involves the addition of a thiophene derivative to a trifluoromethyl-substituted α,β-unsaturated carbonyl compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for yield and purity. Catalysts and specific reaction conditions are tailored to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated thiophenes, thiophene derivatives with various substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique chemical properties.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways. The presence of trifluoromethyl groups can enhance its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-(phenyl)-3-(trifluoromethyl)but-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.

    4,4,4-Trifluoro-1-(pyridin-2-yl)-3-(trifluoromethyl)but-2-en-1-one: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 4,4,4-Trifluoro-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one imparts unique electronic and steric properties, making it distinct from similar compounds with different aromatic rings

Properties

CAS No.

35554-26-8

Molecular Formula

C9H4F6OS

Molecular Weight

274.18 g/mol

IUPAC Name

4,4,4-trifluoro-1-thiophen-2-yl-3-(trifluoromethyl)but-2-en-1-one

InChI

InChI=1S/C9H4F6OS/c10-8(11,12)7(9(13,14)15)4-5(16)6-2-1-3-17-6/h1-4H

InChI Key

PLUJSFSOYSINCW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C=C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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